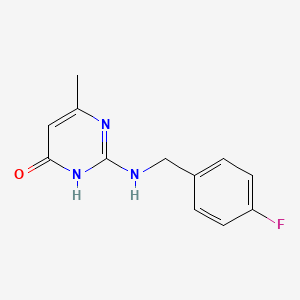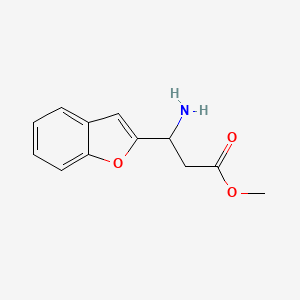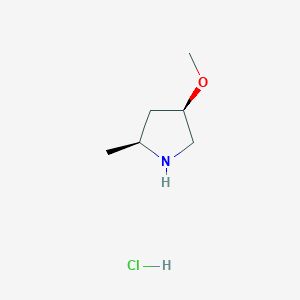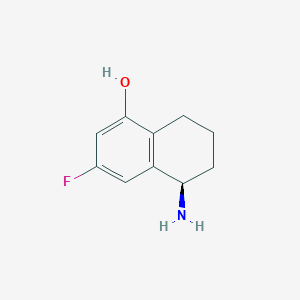
(R)-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by fluorination and amination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its chiral nature makes it valuable for studying stereoselective biological processes.
Medicine
In medicinal chemistry, ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol include:
- ®-5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-1-ol
- ®-5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- ®-5-Amino-3-iodo-5,6,7,8-tetrahydronaphthalen-1-ol
Uniqueness
The uniqueness of ®-5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol lies in its fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
Clé InChI |
IRBULEHAWITIQN-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)O)N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC(=C2)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


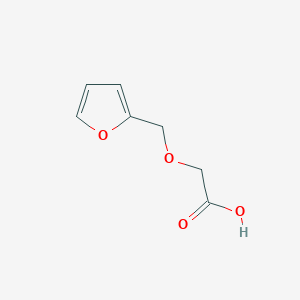
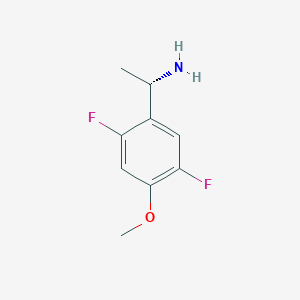


![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)
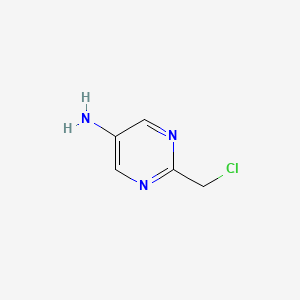
![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
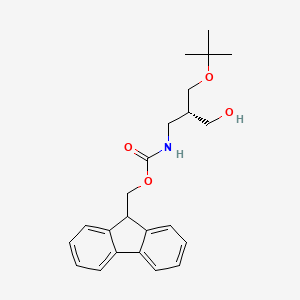
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

